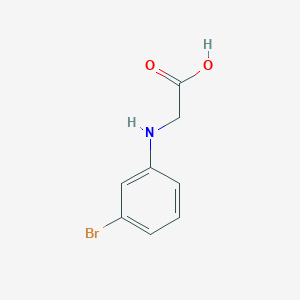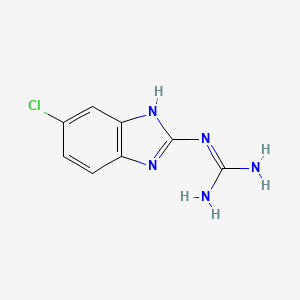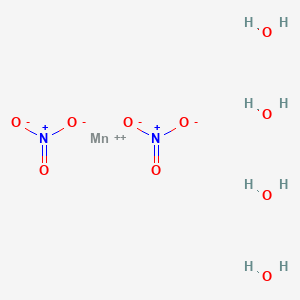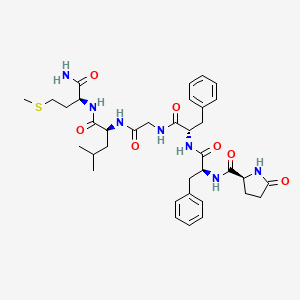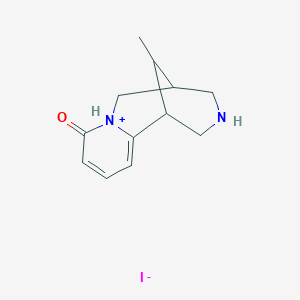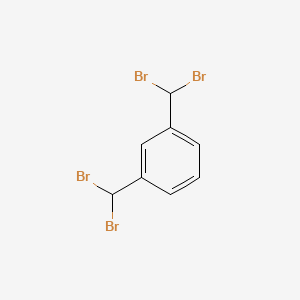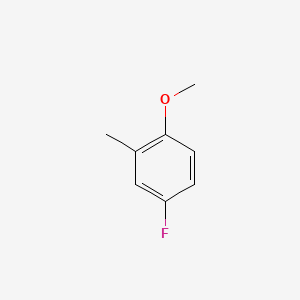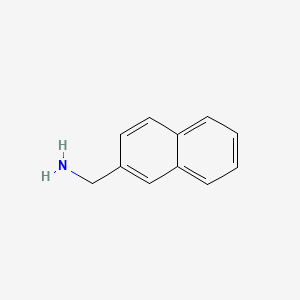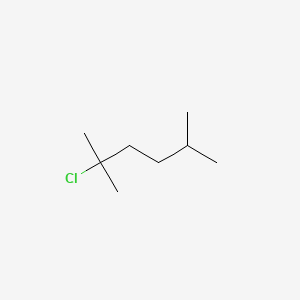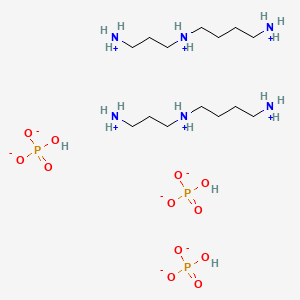
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is an organic compound with a wide range of applications in various fields such as pharmaceuticals, agriculture, and industry. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals and as a reagent for the synthesis of other organic compounds. This compound is also known for its solubility in water and its crystalline solid form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) typically involves the reaction of 1,4-butanediamine with 3-aminopropylamine in the presence of phosphoric acid. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid→1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Studied for its role in biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (11): Similar structure but different stoichiometry.
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (12): Another variant with different stoichiometry.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is unique due to its specific stoichiometry, which can influence its reactivity and applications. The presence of multiple phosphate groups can enhance its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
49721-50-8 |
|---|---|
Molekularformel |
C14H47N6O12P3 |
Molekulargewicht |
584.48 g/mol |
IUPAC-Name |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI-Schlüssel |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Kanonische SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Key on ui other cas no. |
49721-50-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


